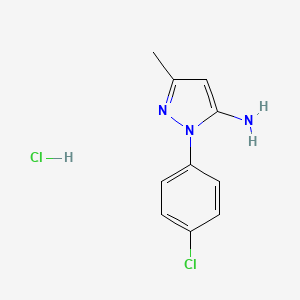![molecular formula C13H18ClN3O2 B1419399 N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1210939-30-2](/img/structure/B1419399.png)
N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride
Descripción general
Descripción
“N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1158286-42-0 . It has a molecular weight of 217.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2.ClH/c1-11-7-8-6-9(12-2)4-5-10(8)13-3;/h4-6,11H,7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 217.7 . The compound’s IUPAC name is (2,5-dimethoxyphenyl)-N-methylmethanamine hydrochloride .
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazoles, an important class of the azole family, have shown a wide spectrum of biological activities, making them potent medicinal scaffolds. Methyl-substituted pyrazoles, in particular, exhibit a wide range of biological activities, highlighting their significance in drug development (Sharma et al., 2021). The diversity in biological activity suggests the versatility of pyrazole derivatives, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.
Pyrazoline Derivatives in Synthesis and Applications
Pyrazoline derivatives are synthesized for their potential use in creating new anticancer agents, showcasing the role of pyrazoline as a valuable heterocyclic compound in pharmaceutical chemistry. The synthesis of pyrazoline derivatives aims at generating new leads with high efficacy and reduced microbial resistance, indicating a promising avenue for research and development in anticancer drug discovery (Ray et al., 2022).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The multicomponent reactions (MCRs) synthesis of pyrazole derivatives highlights the efficiency and versatility of pyrazoles in medicinal chemistry. This approach facilitates the development of molecules with antibacterial, anticancer, antifungal, and various other activities, underscoring the pyrazole moiety's importance in the quest for new biologically active molecules (Becerra et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-16-9-11(8-15-16)14-7-10-6-12(17-2)4-5-13(10)18-3;/h4-6,8-9,14H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGUYTRSMWQFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C=CC(=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



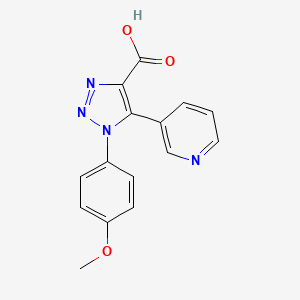
![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B1419318.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1419319.png)
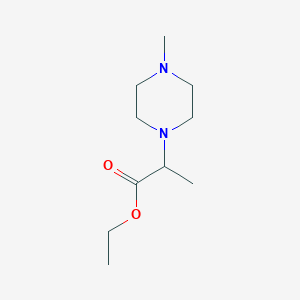
![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)


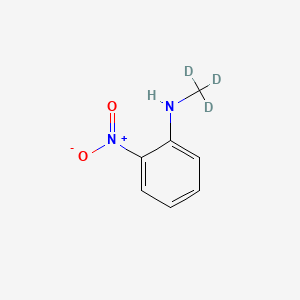
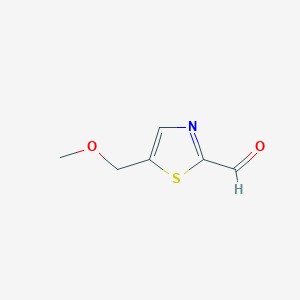
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)

![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)
